molecular formula C22H29NO B3590999 N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide

N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide

Cat. No.: B3590999
M. Wt: 323.5 g/mol
InChI Key: CFTRAXZEMFJJBD-UHFFFAOYSA-N
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Description

N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide is an organic compound known for its unique chemical structure and properties. It belongs to the class of anilides, which are organic compounds derived from oxoacids by replacing an OH group with an NHPh group. This compound is characterized by its stability and resistance to hydrolysis, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide typically involves the reaction of 2,6-diisopropylaniline with 4-phenylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby modulating their activity. The compound’s bulky structure allows it to fit into specific binding pockets, inhibiting or activating the target molecules. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses .

Comparison with Similar Compounds

Uniqueness: N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide is unique due to its specific combination of the 2,6-diisopropylphenyl and butanamide groups, which confer distinct chemical and biological properties. Its stability and resistance to hydrolysis make it particularly valuable in applications requiring long-term stability .

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c1-16(2)19-13-9-14-20(17(3)4)22(19)23-21(24)15-8-12-18-10-6-5-7-11-18/h5-7,9-11,13-14,16-17H,8,12,15H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTRAXZEMFJJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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